molecular formula C22H23N3O3S B2418815 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide CAS No. 953186-52-2

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

Cat. No.: B2418815
CAS No.: 953186-52-2
M. Wt: 409.5
InChI Key: CCKJOAPFIZAQRD-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the substituted pyridazinone is reacted with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but differs in the core structure and functional groups.

    2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different reactivity and applications.

Uniqueness

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is unique due to its combination of a pyridazinone core with methoxyphenyl and methylthiophenyl substitutions, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-17-8-5-7-16(15-17)18-12-13-22(27)25(24-18)14-6-11-21(26)23-19-9-3-4-10-20(19)29-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJOAPFIZAQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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